Hibon

Description

RN given refers to unlabeled parent cpd

Properties

IUPAC Name |

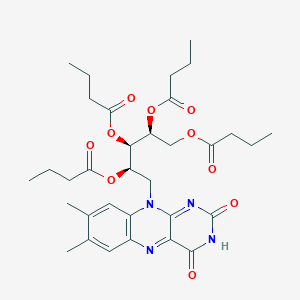

[(2R,3S,4S)-2,3,4-tri(butanoyloxy)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)pentyl] butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H44N4O10/c1-7-11-25(38)44-18-24(46-27(40)13-9-3)30(47-28(41)14-10-4)23(45-26(39)12-8-2)17-37-22-16-20(6)19(5)15-21(22)34-29-31(37)35-33(43)36-32(29)42/h15-16,23-24,30H,7-14,17-18H2,1-6H3,(H,36,42,43)/t23-,24+,30-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJNIWUJSIGSWKK-BBANNHEPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCC(C(C(CN1C2=C(C=C(C(=C2)C)C)N=C3C1=NC(=O)NC3=O)OC(=O)CCC)OC(=O)CCC)OC(=O)CCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)OC[C@H]([C@H]([C@H](CN1C2=C(C=C(C(=C2)C)C)N=C3C1=NC(=O)NC3=O)OC(=O)CCC)OC(=O)CCC)OC(=O)CCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H44N4O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046892 | |

| Record name | Riboflavin tetrabutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

656.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

752-56-7 | |

| Record name | Hibon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=752-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Riboflavin tetrabutyrate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000752567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Riboflavin tetrabutyrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14727 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Riboflavin tetrabutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Riboflavin, 2',3',4',5'-tetrabutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.940 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RIBOFLAVIN TETRABUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F211C9MSGY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the chemical structure of Riboflavin tetrabutyrate?

Riboflavin tetrabutyrate, a synthetic derivative of riboflavin (Vitamin B2), is gaining significant attention across the pharmaceutical, nutraceutical, and cosmetic industries. This lipophilic compound demonstrates enhanced stability, solubility, and bioavailability compared to its parent molecule, making it a subject of interest for researchers, scientists, and drug development professionals.[1][2][] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological significance of Riboflavin tetrabutyrate.

Chemical Identity and Structure

Riboflavin tetrabutyrate is the tetraester of riboflavin and butyric acid. The esterification of the four hydroxyl groups on the ribityl side chain of riboflavin with butyrate moieties results in a more fat-soluble molecule.[2]

Chemical Name: 7,8-dimethyl-10-[(2S,3S,4R)-2,3,4,5-tetrakis(butanoyloxy)pentyl]benzo[g]pteridine-2,4-dione[2] Synonyms: Vitamin B2 tetrabutyrate, Riboflavine tetrabutyrate[1][4][5]

The fundamental structure consists of the isoalloxazine ring system of riboflavin linked to a ribityl chain where each of the four hydroxyl groups is esterified with a butyryl group.

Chemical Identifiers

| Identifier | Value | Reference |

| CAS Number | 752-56-7 | [1][2][4][6] |

| Molecular Formula | C₃₃H₄₄N₄O₁₀ | [1][4][6][7] |

| Molecular Weight | 656.72 g/mol | [1][6][7] |

| IUPAC Name | 7,8-dimethyl-10-[(2S,3S,4R)-2,3,4,5-tetrakis(butanoyloxy)pentyl]benzo[g]pteridine-2,4-dione | [2] |

| Canonical SMILES | CCCC(=O)OCC(C(C(CN1C2=C(C=C(C(=C2)C)C)N=C3C1=NC(=O)NC3=O)OC(=O)CCC)OC(=O)CCC)OC(=O)CCC | [4] |

| Isomeric SMILES | CCCC(=O)OC--INVALID-LINK--C)C)N=C3C1=NC(=O)NC3=O)OC(=O)CCC)OC(=O)CCC">C@@HOC(=O)CCC | [4] |

| InChI | InChI=1S/C33H44N4O10/c1-7-11-25(38)44-18-24(46-27(40)13-9-3)30(47-28(41)14-10-4)23(45-26(39)12-8-2)17-37-22-16-20(6)19(5)15-21(22)34-29-31(37)35-33(43)36-32(29)42/h15-16,23-24,30H,7-14,17-18H2,1-6H3,(H,36,42,43)/t23-,24+,30-/m0/s1 | [7] |

| InChIKey | MJNIWUJSIGSWKK-BBANNHEPSA-N | [7] |

Physicochemical Properties

Riboflavin tetrabutyrate presents as a yellow to orange crystalline powder.[1][2] Its lipophilic nature confers solubility in organic solvents like ethanol, benzene, and chloroform, in stark contrast to riboflavin, which is only slightly soluble in water and practically insoluble in these organic solvents.[8]

Summary of Physicochemical Data

| Property | Value | Reference |

| Appearance | Yellow to orange powder | [1] |

| Melting Point | 146 - 151 °C | [1] |

| Solubility | Soluble in DMSO (Slightly), Methanol (Sparingly) | [4][5] |

| Density (Predicted) | 1.29 g/cm³ | [2][4] |

| pKa (Predicted) | 9.83 ± 0.70 | [4][5] |

| LogP (Predicted) | 3.72880 | [2][4] |

| XLogP3 | 4.1 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 11 | [4] |

| Rotatable Bond Count | 21 | [4] |

Synthesis and Experimental Protocols

The synthesis of Riboflavin tetrabutyrate is typically achieved through the esterification of riboflavin.

Experimental Protocol: Synthesis of Riboflavin Tetrabutyrate

A documented method for synthesizing Riboflavin tetrabutyrate involves the reaction of riboflavin with butyric anhydride in the presence of an acid catalyst.[8]

Materials:

-

Riboflavin

-

Butyric anhydride

-

60% Perchloric acid (aqueous solution)

-

Water

-

Ether (for crystallization)

Procedure:

-

To 10 cm³ of butyric anhydride, add 1 g of riboflavin.

-

With vigorous stirring, add 0.5 cm³ of a 60% aqueous perchloric acid solution to the mixture at room temperature.

-

Pour the resulting reaction mixture into 50 cm³ of water.

-

The orange-yellow layer is separated and concentrated under reduced pressure.

-

The crude Riboflavin tetrabutyrate is then crystallized from ether to yield the purified product.[8]

This process has been reported to produce a yield of approximately 1.5 g of Riboflavin tetrabutyrate with a melting point of 145-147 °C.[8]

Experimental Protocol: Analysis by UV-Visible Spectrophotometry

While specific protocols for Riboflavin tetrabutyrate are not extensively detailed in the literature, methods for its parent compound, riboflavin, can be adapted. The analysis of riboflavin, and by extension its derivatives, is commonly performed using UV-Visible spectrophotometry.[9][10]

Principle: Riboflavin exhibits characteristic absorption maxima in the UV-Visible spectrum. After hydrolysis of Riboflavin tetrabutyrate to riboflavin, the concentration can be determined by measuring the absorbance at approximately 444 nm.[9][11]

Procedure (for Riboflavin):

-

Accurately weigh about 65 mg of the sample and transfer to a 500 ml amber volumetric flask.

-

Suspend the sample in 5 ml of water and dissolve it by adding 5 ml of 2 M sodium hydroxide.

-

Once dissolved, add 100 ml of water and 2.5 ml of glacial acetic acid. Dilute to the 500.0 ml mark with water.

-

Take 20.0 ml of this solution, add 3.5 ml of a 1.4% w/v solution of sodium acetate, and dilute to 200.0 ml with water.

-

Measure the absorbance of the resulting solution at its maximum, around 444 nm.[11]

Biological Activity and Signaling Pathways

Riboflavin tetrabutyrate functions as a prodrug of riboflavin.[2] Upon administration, it is hydrolyzed by esterases in the body to release riboflavin and butyric acid. The liberated riboflavin is then available to participate in essential metabolic pathways.

The primary role of riboflavin is as a precursor for the synthesis of the coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD).[12][13] These flavocoenzymes are critical for a multitude of redox reactions central to energy metabolism, including the electron transport chain, β-oxidation of fatty acids, and the citric acid cycle.[13]

The metabolic conversion of Riboflavin to its active forms, FMN and FAD, is a fundamental signaling pathway.

Caption: Metabolic pathway of Riboflavin Tetrabutyrate to active coenzymes.

Applications and Research Interest

The enhanced lipophilicity of Riboflavin tetrabutyrate leads to improved absorption and bioavailability compared to riboflavin.[2][8] This property is advantageous in various applications:

-

Pharmaceuticals: Used in formulations to improve the delivery and bioavailability of Vitamin B2.[1][2] It has been investigated for its potential to improve lipid metabolism, suggesting a role in conditions like atherosclerosis and fatty liver.[5]

-

Food Industry: Serves as a food additive and colorant, enhancing the nutritional profile and providing a yellow hue.[1]

-

Cosmetics: Incorporated into skincare products for its antioxidant properties, which help protect the skin from oxidative stress.[1]

-

Animal Feed: Added to ensure livestock receive adequate riboflavin for growth and health.[1]

-

Research: It is being explored as a photocatalyst in organic synthesis, offering a more sustainable alternative to metal-based catalysts for reactions like esterification and hydroxylation.[14]

Conclusion

Riboflavin tetrabutyrate is a valuable derivative of Vitamin B2, offering significant advantages in terms of solubility and stability. Its role as a prodrug allows for efficient delivery of riboflavin to the body, where it is essential for fundamental metabolic processes. The ongoing research into its applications, from nutritional supplementation to green chemistry, highlights its potential as a versatile compound for scientists and professionals in drug development and other research fields.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 4. lookchem.com [lookchem.com]

- 5. RIBOFLAVINE TETRABUTYRATE | 752-56-7 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. CH414658A - Process for the preparation of riboflavin-2 ', 3', 4 ', 5'-tetrabutyrate - Google Patents [patents.google.com]

- 9. journalwjarr.com [journalwjarr.com]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. Method of Analysis for Riboflavin | Pharmaguideline [pharmaguideline.com]

- 12. Riboflavin - Wikipedia [en.wikipedia.org]

- 13. oaepublish.com [oaepublish.com]

- 14. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Mechanism of Action of Vitamin B2 Tetrabutyrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin B2 tetrabutyrate, a synthetic lipophilic derivative of riboflavin (Vitamin B2), functions as a prodrug, designed for enhanced bioavailability. Its mechanism of action is multifaceted, stemming from its in vivo hydrolysis into its two bioactive constituents: riboflavin and butyric acid. Riboflavin is a vital precursor to the flavin coenzymes, FAD and FMN, essential for cellular respiration and antioxidant defense. Butyric acid, a short-chain fatty acid, acts as a histone deacetylase (HDAC) inhibitor and cellular energy source. Collectively, these metabolites exert synergistic effects, including potent antioxidant activity, modulation of inflammatory pathways, and regulation of gene expression. This guide provides a detailed examination of the absorption, metabolism, and cellular actions of Vitamin B2 tetrabutyrate, supported by quantitative data, experimental methodologies, and pathway visualizations.

Introduction

Riboflavin, or Vitamin B2, is a water-soluble vitamin crucial for a myriad of metabolic pathways.[1] Its therapeutic utility can be limited by its solubility and absorption characteristics. Vitamin B2 tetrabutyrate (Riboflavin-2',3',4',5'-tetrabutyrate) is a lipophilic prodrug created by esterifying riboflavin with four molecules of butyric acid. This structural modification is intended to improve its absorption and bioavailability, allowing for more effective delivery of both riboflavin and butyric acid to target tissues.[2] This document outlines the comprehensive mechanism of action of this compound, from its initial hydrolysis to the downstream cellular and systemic effects of its metabolites.

Pharmacokinetics and Metabolism

Absorption and Hydrolysis

Vitamin B2 tetrabutyrate is designed for oral administration. As a lipophilic ester, it is presumed to be absorbed more readily than its parent vitamin. The primary metabolic event is the hydrolysis of the four ester bonds to release free riboflavin and four molecules of butyric acid.

-

Site of Hydrolysis : Studies on various fatty acid esters of riboflavin have shown that hydrolysis does not occur in saliva or gastric juice. The primary site of this enzymatic action is the duodenum, where digestive juices, including pancreatic lipase, cleave the ester bonds.[3][4] Among different esters, riboflavin tetrabutyrate was found to be the most readily hydrolyzed.[3]

-

Metabolites :

-

Riboflavin (Vitamin B2) : Transported to various tissues where it is converted into its active coenzyme forms, Flavin Mononucleotide (FMN) and Flavin Adenine Dinucleotide (FAD).

-

Butyric Acid : A short-chain fatty acid (SCFA) that is a primary energy source for colonocytes and possesses distinct signaling properties.

-

Data Presentation: Pharmacokinetics of Oral Riboflavin

The following table summarizes key pharmacokinetic parameters for orally administered riboflavin in healthy humans. This data is provided as a reference for the riboflavin metabolite, although the prodrug formulation is expected to alter the absorption profile.

| Parameter | Value | Reference |

| Maximal Single Dose Absorption | ~27 mg | [3][5] |

| Half-life of Absorption (t½) | ~1.1 hours | [3][5] |

| Time to Max. Concentration (Tmax) | ~2 hours | Endogenous plasma riboflavin is not a viable BCRP biomarker in human[6] |

| Elimination Half-life | ~1 hour | [1] |

| Primary Route of Excretion | Urine | [3][5] |

Core Mechanisms of Action

The therapeutic effects of Vitamin B2 tetrabutyrate are a composite of the actions of its metabolites, riboflavin and butyric acid.

Riboflavin-Mediated Effects: Energy Metabolism and Antioxidant Defense

Once liberated, riboflavin is converted to FMN and FAD, which are essential cofactors for a vast number of redox enzymes.

-

Cellular Respiration : FAD and FMN are critical components of the electron transport chain (Complex I and II), playing a central role in ATP production.

-

Antioxidant Pathways : Riboflavin contributes to antioxidant defense primarily through the glutathione redox cycle. The enzyme glutathione reductase, which regenerates the potent antioxidant reduced glutathione (GSH) from its oxidized state (GSSG), is FAD-dependent.[7] By maintaining the pool of GSH, riboflavin helps protect cells from damage by reactive oxygen species (ROS).

Butyric Acid-Mediated Effects: Epigenetic Regulation and Anti-inflammatory Signaling

Butyric acid exerts significant biological effects through two primary mechanisms:

-

Histone Deacetylase (HDAC) Inhibition : Butyrate is a well-characterized inhibitor of class I and IIa HDACs.[8] By inhibiting HDACs, butyrate promotes histone hyperacetylation, leading to a more open chromatin structure and altering the transcription of numerous genes. This epigenetic modulation underlies many of its anti-inflammatory and anti-proliferative effects.

-

GPCR Signaling : Butyrate can act as a ligand for G-protein coupled receptors (GPCRs), such as GPR109A, initiating downstream signaling cascades.

Synergistic Effects: Antioxidant and Anti-inflammatory Modulation

The combined action of riboflavin and butyrate results in potent, synergistic effects, particularly in the realm of oxidative stress and inflammation.

-

Inhibition of Lipid Peroxidation : Vitamin B2 tetrabutyrate has been shown to be a potent inhibitor of lipid peroxidation.[9] An in vivo study demonstrated that a single 80 mg oral dose was associated with a significant decrease in plasma malondialdehyde (MDA), a key biomarker of lipid peroxidation.[10][11]

-

Inhibition of Platelet Aggregation : The compound inhibits platelet aggregation induced by ADP and arachidonic acid. This effect is thought to be mediated by the reduction of lipoperoxides in the plasma.[10][11]

-

Activation of the Nrf2 Pathway : The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Butyrate has been shown to activate the Nrf2 pathway, potentially through its HDAC inhibitory activity, which may lead to increased expression of Nrf2 and its downstream antioxidant target genes like heme oxygenase-1 (HO-1).[5][12] The role of riboflavin in Nrf2 signaling is more complex and appears to be context-dependent, with studies showing both activation and inhibition in different pathological models.[4]

Signaling Pathways and Visualizations

Prodrug Activation and Metabolite Action

This workflow illustrates the conversion of the parent compound into its active metabolites and their primary mechanisms of action.

Caption: Metabolic activation of Vitamin B2 Tetrabutyrate.

Butyrate-Mediated Nrf2 Activation Pathway

This diagram illustrates a proposed mechanism by which butyrate activates the Nrf2 antioxidant response pathway.

Caption: Butyrate's role in Nrf2 pathway activation.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the biological effects of Vitamin B2 Tetrabutyrate and its metabolite, butyrate.

Table 1: Effects of Vitamin B2 Tetrabutyrate on Platelet Aggregation and Lipid Peroxidation

| Effect | System | Concentration / Dose | Result | Reference |

| Inhibition of Platelet Aggregation | In Vitro (Human) | > 0.1 µg/mL | Dose-dependent inhibition of arachidonic acid (1 mM)-induced aggregation. | [10][11] |

| In Vitro (Human) | > 1.0 µg/mL | Dose-dependent inhibition of ADP (4 µg/mL)-induced aggregation. | [10][11] | |

| In Vivo (Human) | 80 mg (single dose) | Inhibition of ADP- and arachidonic acid-induced aggregation 4 hours post-administration. | [10][11] | |

| Reduction of Lipid Peroxidation | In Vivo (Human) | 80 mg (single dose) | Significant decrease in plasma malondialdehyde (MDA) formation. | [10][11] |

Table 2: HDAC Inhibition by Butyrate

| Parameter | System | Value | Reference |

| IC50 | Nuclear Extracts (HT-29 Cells) | 0.09 mM | Inhibition of histone-deacetylase activity by short-chain fatty acids and some polyphenol metabolites formed in the colon[13] |

| IC50 | General (Noncompetitive) | 0.80 mM | Sodium butyrate |

Key Experimental Protocols

Protocol: In Vitro Platelet Aggregation Assay

This protocol is based on the methodology described by Endo et al. (1985).[11]

-

Sample Preparation :

-

Collect human venous blood into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).

-

Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 150 x g) for 10 minutes at room temperature.

-

Prepare platelet-poor plasma (PPP) by further centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes.

-

Adjust the platelet count in the PRP to a standardized concentration (e.g., 3 x 10⁸ platelets/mL) using PPP.

-

-

Aggregation Measurement :

-

Use a light-transmission aggregometer, calibrated with PRP (0% transmission) and PPP (100% transmission).

-

Pre-incubate 200 µL of the PRP sample with various concentrations of Vitamin B2 Tetrabutyrate (or vehicle control) for a specified time (e.g., 3 minutes) at 37°C with constant stirring.

-

Induce aggregation by adding a specific agonist:

-

ADP (final concentration, e.g., 4 µg/mL).

-

Arachidonic Acid (final concentration, e.g., 1 mM).

-

-

Record the change in light transmission over time (e.g., 5-10 minutes). The maximum aggregation percentage is calculated relative to the PPP control.

-

-

Data Analysis :

-

Compare the maximal aggregation percentages between control and treated samples.

-

Determine the concentration of Vitamin B2 Tetrabutyrate that causes significant inhibition.

-

Protocol: Measurement of Plasma Malondialdehyde (MDA)

This protocol outlines the Thiobarbituric Acid Reactive Substances (TBARS) assay, a common method for quantifying MDA, as referenced in the study by Endo et al. (1985).[11]

-

Sample Preparation :

-

Collect plasma from subjects before and after administration of Vitamin B2 Tetrabutyrate.

-

To prevent ex vivo lipid peroxidation, add an antioxidant like butylated hydroxytoluene (BHT) to the samples immediately after collection.

-

-

TBARS Reaction :

-

To a defined volume of plasma (e.g., 100 µL), add an acidic solution (e.g., 20% trichloroacetic acid, TCA) to precipitate proteins.

-

Centrifuge to pellet the precipitated protein and collect the supernatant.

-

Add thiobarbituric acid (TBA) solution to the supernatant.

-

Incubate the mixture in a hot water bath (e.g., 95°C) for 60 minutes. This allows the MDA in the sample to react with TBA to form a pink MDA-TBA adduct.

-

Cool the samples on ice to stop the reaction.

-

-

Quantification :

-

Measure the absorbance of the resulting pink solution at 532 nm using a spectrophotometer.

-

Calculate the concentration of MDA in the sample by comparing its absorbance to a standard curve generated with known concentrations of an MDA standard (e.g., 1,1,3,3-tetramethoxypropane).

-

Normalize results to the initial plasma volume or protein content.

-

Conclusion

The mechanism of action of Vitamin B2 tetrabutyrate is a composite of the well-defined roles of its constituent metabolites, riboflavin and butyric acid. As a prodrug, it effectively delivers these two molecules, whose subsequent actions on cellular energy metabolism, antioxidant defense via the glutathione and Nrf2 pathways, and epigenetic regulation through HDAC inhibition provide a multi-pronged therapeutic potential. The available data strongly support its role in mitigating oxidative stress and inhibiting platelet aggregation. For drug development professionals, Vitamin B2 tetrabutyrate represents an intriguing compound that leverages fundamental cellular pathways to achieve its effects. Further research into its specific pharmacokinetic profile and dose-response relationships in various pathological models is warranted to fully elucidate its therapeutic applications.

References

- 1. Transcriptional Regulation by Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of chronic administration of riboflavin 2',3',4',5'-tetrabutyrate on the hepatic enzymes of fatty acid oxidation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of orally and intravenously administered riboflavin in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Riboflavin protects against heart failure via SCAD-dependent DJ-1-Keap1-Nrf2 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Quantification of the bioavailability of riboflavin from foods by use of stable-isotope labels and kinetic modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of riboflavin tetrabutyrate on degradation of -lipoprotein by fatty acid peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of riboflavin-2', 3', 4', 5'-tetrabutyrate on platelet function and plasma lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of Riboflavin-2', 3', 4', 5'-tetrabutyrate on Platelet Function and Plasma Lipids [jstage.jst.go.jp]

- 12. The Association of Dietary Vitamin Intake Time Across a Day With Cardiovascular Disease and All-Cause Mortality - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [PDF] Pharmacokinetics of orally and intravenously administered riboflavin in healthy humans. | Semantic Scholar [semanticscholar.org]

A Comprehensive Technical Guide to the Physicochemical Properties of Riboflavin Tetrabutyrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Riboflavin tetrabutyrate, a synthetic ester derivative of Riboflavin (Vitamin B2), is a lipophilic compound designed to improve the bioavailability and stability of its parent vitamin. This technical guide provides an in-depth overview of the core physicochemical properties of riboflavin tetrabutyrate, offering valuable data and experimental insights for researchers, scientists, and professionals engaged in drug development and formulation. Its enhanced solubility in lipids and organic solvents makes it a compound of interest for various applications, including pharmaceuticals, nutraceuticals, and cosmetics.[1] This document details its structural and physical characteristics, presents methodologies for its analysis, and explores its biological relevance, particularly its antioxidant potential.

Physicochemical Data Summary

Quantitative data regarding the physicochemical properties of riboflavin tetrabutyrate are summarized in the tables below for ease of reference and comparison.

Table 1: General and Chemical Identification

| Property | Value | Reference |

| Chemical Name | [(2R,3S,4S)-2,3,4-tri(butanoyloxy)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)pentyl] butanoate | [2] |

| Synonyms | Riboflavin 2',3',4',5'-tetrabutanoate, Vitamin B2 tetrabutyrate | [2] |

| CAS Number | 752-56-7 | [3] |

| Molecular Formula | C₃₃H₄₄N₄O₁₀ | [3] |

| Molecular Weight | 656.72 g/mol | [4] |

| Appearance | Reddish-yellow, crystalline powder | [3] |

| Purity | ≥98% (by HPLC) | [5] |

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Melting Point | 146 - 150 °C | [3][4] |

| Solubility | Water: Practically insoluble.[6] Ethanol (95%): Freely soluble.[6] Methanol: Freely soluble.[6] Chloroform: Freely soluble.[6] Diethyl ether: Slightly soluble.[6] DMSO: 100 mg/mL (152.27 mM).[7] Cooking Oil (e.g., soybean, rapeseed): Soluble.[3] | [3][6][7] |

| Stability | Decomposed by light. | [6] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of riboflavin tetrabutyrate are outlined below. These protocols are based on established pharmacopeial methods and scientific literature.

Determination of Melting Point

The melting point of riboflavin tetrabutyrate can be determined using the capillary method as described in the United States Pharmacopeia (USP).

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Glass capillary tubes (one end sealed)

-

Thermometer

Procedure:

-

Sample Preparation: A small amount of the dry, powdered riboflavin tetrabutyrate is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the powder into the sealed end, forming a column of 2-3 mm in height.[8]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a rapid rate initially to determine an approximate melting point.[2]

-

Accurate Determination: A fresh sample is then heated, with the rate of temperature increase slowed to approximately 1-2°C per minute when the temperature is about 5-10°C below the approximate melting point.[2][8]

-

Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting range.[2][8]

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is a standard method for assessing the purity and quantifying the amount of riboflavin tetrabutyrate.

Instrumentation:

-

HPLC system with a UV or fluorescence detector

-

C18 column (e.g., 150 x 4.6 mm, 5 µm)

-

Data acquisition and processing software

Mobile Phase (Isocratic):

-

A mixture of methanol and a suitable buffer (e.g., acetic acid buffer, pH 4.5) in a ratio of approximately 35:65 (v/v).[5]

Procedure:

-

Standard Solution Preparation: A standard solution of riboflavin tetrabutyrate of known concentration is prepared in a suitable solvent (e.g., methanol).

-

Sample Solution Preparation: A sample of the test material is accurately weighed and dissolved in the same solvent to achieve a similar concentration to the standard.

-

Chromatographic Conditions:

-

Analysis: The standard and sample solutions are injected into the HPLC system. The purity is determined by the percentage of the main peak area relative to the total peak area. The assay is calculated by comparing the peak area of the sample to that of the standard.

UV-Visible Spectrophotometry for Identification and Assay

UV-Vis spectrophotometry can be used for the identification and quantification of riboflavin tetrabutyrate, based on its characteristic light absorption spectrum.

Apparatus:

-

UV-Visible Spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Solution Preparation: A dilute solution of riboflavin tetrabutyrate is prepared in a suitable solvent (e.g., ethanol). The concentration should be such that the absorbance falls within the linear range of the instrument (typically 0.2-0.8).

-

Spectral Scan: The absorbance spectrum of the solution is recorded over a wavelength range of approximately 200-600 nm to identify the absorption maxima. For riboflavin, characteristic peaks are observed around 223, 267, 374, and 444 nm.[10][11]

-

Assay: The absorbance of the sample solution is measured at the wavelength of maximum absorption (λmax), typically around 444 nm for the isoalloxazine ring system.[10][11] The concentration is then calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration. A standard solution of known concentration should be used for calibration.

Photostability Testing

Given that riboflavin and its derivatives are sensitive to light, photostability testing is crucial.[6] The ICH Q1B guideline provides a framework for this assessment.

Apparatus:

-

Photostability chamber equipped with a light source that produces a combination of visible and UV light (e.g., xenon or metal halide lamp).

-

Light meters (lux meter and UV radiometer).

-

Dark control samples wrapped in aluminum foil.

Procedure:

-

Sample Preparation: Samples of riboflavin tetrabutyrate powder are placed in chemically inert, transparent containers. A dark control is prepared by wrapping an identical sample in aluminum foil.

-

Exposure: The samples are exposed to a controlled light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[12][13][14]

-

Analysis: After exposure, the samples are analyzed for any changes in physical appearance, purity (by HPLC), and the formation of degradation products. The results are compared with the dark control to differentiate between light-induced and thermally-induced changes.

Biological Activity and Signaling Pathways

Riboflavin tetrabutyrate's primary biological role is as a pro-drug for riboflavin, which is essential for the synthesis of the coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). These flavocoenzymes are critical for numerous redox reactions in cellular metabolism. Furthermore, riboflavin and its derivatives are known to possess antioxidant properties.

Antioxidant Mechanism and the Keap1-Nrf2 Signaling Pathway

One of the key mechanisms by which cells protect themselves against oxidative stress is through the Keap1-Nrf2 signaling pathway.[15][16] Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[17][18] Under normal conditions, Nrf2 is kept at low levels by its repressor, Kelch-like ECH-associated protein 1 (Keap1), which targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[15][19]

In the presence of oxidative or electrophilic stress, reactive cysteines in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[15][19] This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, and initiate their transcription.[16][20] These genes encode for various antioxidant enzymes (e.g., heme oxygenase-1, NAD(P)H:quinone oxidoreductase 1) and proteins involved in glutathione synthesis.[21]

Antioxidant compounds, potentially including riboflavin tetrabutyrate, can modulate this pathway, promoting the activation of Nrf2 and enhancing the cell's antioxidant defenses.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for assessing the oral bioavailability of a lipophilic compound like riboflavin tetrabutyrate.

Conclusion

Riboflavin tetrabutyrate presents as a stable, lipophilic derivative of Vitamin B2 with enhanced solubility in organic solvents and lipids. Its physicochemical properties, including a well-defined melting point and characteristic spectral data, allow for its reliable identification and quantification using standard analytical techniques such as HPLC and UV-Vis spectrophotometry. The methodologies outlined in this guide provide a robust framework for the quality control and further investigation of this compound. Its potential to modulate the Keap1-Nrf2 antioxidant pathway underscores its significance for applications in mitigating oxidative stress. This technical guide serves as a comprehensive resource for professionals in the pharmaceutical and related industries, facilitating the development of novel formulations and therapeutic strategies leveraging the unique properties of riboflavin tetrabutyrate.

References

- 1. CH414658A - Process for the preparation of riboflavin-2 ', 3', 4 ', 5'-tetrabutyrate - Google Patents [patents.google.com]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. 752-56-7・Riboflavin Tetrabutyrate・185-00861・183-00862[Detail Information] | [Life Science][Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]

- 4. 752-56-7・Riboflavin Tetrabutyrate・185-00861・183-00862[Detail Information] | [Life Science][Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 5. glsciences.com [glsciences.com]

- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 7. selleckchem.com [selleckchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. eaglebio.com [eaglebio.com]

- 10. kemiaszakmodszertan.ttk.elte.hu [kemiaszakmodszertan.ttk.elte.hu]

- 11. Detection and Assay of Vitamin B-2 (Riboflavin) in Alkaline Borate Buffer with UV/Visible Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ema.europa.eu [ema.europa.eu]

- 13. rdlaboratories.com [rdlaboratories.com]

- 14. database.ich.org [database.ich.org]

- 15. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. m.youtube.com [m.youtube.com]

- 18. mdpi.com [mdpi.com]

- 19. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. NRF2 signalling pathway: New insights and progress in the field of wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

Unraveling "Hibon": A Name Without a Molecule in Drug Development

A comprehensive review of scientific literature and public databases reveals no evidence of a compound or drug designated "Hibon" within the context of pharmaceutical research and development. While the name is associated with an established industrial equipment manufacturer and a rare gemstone, it does not correspond to any known therapeutic agent, investigational drug, or chemical entity for which synthesis and characterization data are available.

For researchers, scientists, and professionals in the field of drug development, the precise identification of a compound is the foundational step for any further investigation. An exhaustive search for "this compound" across chemical and biological databases, as well as scholarly articles, has yielded no results pertaining to a molecule with therapeutic potential. The initial request for a technical guide on its synthesis, characterization, and mechanism of action appears to be based on a misunderstanding of the name.

The primary entities associated with the name "this compound" are:

-

This compound (Ingersoll Rand): A brand with a long history, specializing in the design and manufacturing of rotary lobe blowers and industrial vacuum solutions.[1][2][3][4]

-

Hibonite: A rare, dark-colored gemstone. Gem-quality hibonite has been found in Myanmar.[5]

In the absence of a defined chemical structure or biological target, it is impossible to provide the requested in-depth technical guide, including experimental protocols, data tables, and signaling pathway diagrams. The core requirements of the request—summarizing quantitative data, detailing experimental methodologies, and visualizing biological pathways—are contingent on the existence of a specific molecule, which in this case, is not found in the public domain.

It is possible that "this compound" may be an internal codename for a project or a compound that has not yet been disclosed publicly. If this is the case, further details such as a chemical name (IUPAC), CAS number, or a reference to a patent or publication would be necessary to proceed with a detailed technical report.

For progress in any scientific endeavor, clarity and precision in nomenclature are paramount. Researchers seeking information are encouraged to verify the exact chemical or registered name of the compound of interest to ensure access to accurate and relevant data. Without such clarification, a meaningful scientific discourse on the synthesis and characterization of "this compound" as a therapeutic agent cannot be established.

References

The Biological Role of Riboflavin Tetrabutyrate in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Riboflavin Tetrabutyrate (RTB), a synthetic lipophilic derivative of Riboflavin (Vitamin B2), presents a promising avenue for therapeutic intervention in a variety of metabolic and oxidative stress-related disorders. Its enhanced bioavailability and cellular uptake position it as a potentially more effective precursor to the essential flavin coenzymes, Flavin Mononucleotide (FMN) and Flavin Adenine Dinucleotide (FAD). This technical guide provides an in-depth exploration of the biological role of RTB in cellular metabolism, with a focus on its impact on mitochondrial function, antioxidant defense mechanisms, and lipid metabolism. Detailed experimental protocols and quantitative data are presented to support researchers in the evaluation and application of this compound.

Introduction: From Riboflavin to a Lipophilic Pro-drug

Riboflavin is a water-soluble vitamin indispensable for a multitude of cellular processes.[1][2] Its biologically active forms, FMN and FAD, act as crucial coenzymes for a vast array of oxidoreductases, known as flavoproteins, which are integral to cellular respiration, fatty acid oxidation, and the metabolism of amino acids and carbohydrates.[2][3] However, the therapeutic application of riboflavin can be limited by its saturable absorption mechanism in the intestine.[4]

Riboflavin Tetrabutyrate (RTB) is a pro-drug designed to overcome this limitation. By esterifying riboflavin with four butyrate molecules, its lipophilicity is significantly increased, facilitating its passive diffusion across cellular membranes.[5] Once inside the cell, it is presumed that cellular esterases hydrolyze RTB, releasing riboflavin and butyrate. The released riboflavin is then available for phosphorylation to FMN and subsequent adenylation to FAD, replenishing the cellular pool of these vital coenzymes.[6]

Core Mechanisms of Action in Cellular Metabolism

The primary biological role of Riboflavin Tetrabutyrate stems from its ability to augment the intracellular concentrations of FMN and FAD, thereby enhancing the activity of flavin-dependent enzymes. This enhancement has significant implications for three key areas of cellular metabolism: mitochondrial energy production, antioxidant defense, and lipid metabolism.

Mitochondrial Respiration and Energy Production

Mitochondria are the primary sites of cellular energy production through the process of oxidative phosphorylation, which is heavily reliant on FAD and FMN. FMN is an essential component of Complex I (NADH dehydrogenase) of the electron transport chain, while FAD is a key cofactor for Complex II (succinate dehydrogenase).[7] By providing a more readily available source of riboflavin, RTB can potentially enhance the efficiency of the electron transport chain, leading to increased ATP production. While direct quantitative studies on RTB's effect on cellular ATP levels are limited, the fundamental role of its parent compound, riboflavin, in mitochondrial bioenergetics is well-established.[8][9]

Antioxidant Defense and Mitigation of Oxidative Stress

Riboflavin Tetrabutyrate has demonstrated significant antioxidative properties.[5] It can directly scavenge reactive oxygen species (ROS) and suppress lipid peroxidation.[5] One of the key FAD-dependent antioxidant enzymes is glutathione reductase, which is responsible for regenerating the reduced form of glutathione (GSH), a major cellular antioxidant.[10][11] By increasing the availability of FAD, RTB can bolster the glutathione redox cycle, thereby enhancing the cell's capacity to neutralize ROS and protect against oxidative damage.

Modulation of Lipid Metabolism

Emerging evidence suggests a direct role for Riboflavin Tetrabutyrate in lipid metabolism. Studies have shown that RTB can influence the activity of enzymes involved in fatty acid oxidation. This is particularly relevant in the context of metabolic disorders characterized by dyslipidemia.

Quantitative Data on the Metabolic Effects of Riboflavin Tetrabutyrate

The following tables summarize the available quantitative data on the effects of Riboflavin Tetrabutyrate on key metabolic parameters.

| Parameter | Organism/System | Treatment | Result | Reference |

| Lipid Metabolism | ||||

| Hepatic 3-ketoacyl-CoA thiolase activity | Rat | Chronic oral administration of RTB | 50% increase in activity compared to control | [5] |

| Plasma Malondialdehyde (MDA) | Human volunteers | Single oral dose of 80 mg RTB | Significant decrease in plasma MDA levels | [12] |

| Platelet Aggregation | ||||

| ADP-induced platelet aggregation | In vitro | ≥ 1 µg/mL RTB | Dose-dependent inhibition | [12] |

| Arachidonic acid-induced platelet aggregation | In vitro | ≥ 0.1 µg/mL RTB | Dose-dependent inhibition | [12] |

Signaling Pathways and Experimental Workflows

Cellular Uptake and Conversion Pathway

The enhanced lipophilicity of Riboflavin Tetrabutyrate allows it to bypass the saturable riboflavin transporters and enter the cell via passive diffusion. Intracellular esterases then cleave the butyrate esters, releasing free riboflavin, which is subsequently converted to its active coenzyme forms, FMN and FAD.

Caption: Cellular uptake and metabolic conversion of Riboflavin Tetrabutyrate.

Role in Mitochondrial Respiration

Once converted to FMN and FAD, these coenzymes integrate into the electron transport chain within the mitochondria, facilitating the transfer of electrons and the subsequent production of ATP.

Caption: Contribution of Riboflavin Tetrabutyrate to mitochondrial respiration.

Antioxidant Defense Pathway

Riboflavin Tetrabutyrate enhances the antioxidant capacity of the cell primarily through the regeneration of reduced glutathione (GSH) by the FAD-dependent enzyme glutathione reductase.

Caption: Role of Riboflavin Tetrabutyrate in the glutathione-mediated antioxidant pathway.

Detailed Experimental Protocols

The following protocols provide methodologies for key experiments to assess the biological effects of Riboflavin Tetrabutyrate in a cellular context.

Measurement of Intracellular Riboflavin and its Metabolites (FMN, FAD)

This protocol outlines a method for the extraction and quantification of riboflavin, FMN, and FAD from cell lysates using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Cultured cells treated with Riboflavin Tetrabutyrate

-

Phosphate-buffered saline (PBS)

-

Trichloroacetic acid (TCA)

-

Mobile phase (e.g., methanol:water with specific buffers)

-

Riboflavin, FMN, and FAD standards

-

HPLC system with a C18 reverse-phase column and fluorescence detector

Procedure:

-

Cell Lysis:

-

Wash treated cells with ice-cold PBS.

-

Lyse the cells by adding a specific volume of cold 10% TCA.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 15 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant containing the acid-soluble flavins.

-

-

HPLC Analysis:

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Inject a defined volume of the filtered supernatant onto the HPLC system.

-

Separate the flavins using an isocratic or gradient elution with the appropriate mobile phase.

-

Detect the flavins using a fluorescence detector with excitation at ~450 nm and emission at ~530 nm.

-

-

Quantification:

-

Prepare a standard curve using known concentrations of riboflavin, FMN, and FAD.

-

Quantify the concentrations of each flavin in the samples by comparing their peak areas to the standard curve.

-

Assessment of Mitochondrial Respiration using a Seahorse XF Analyzer

This protocol describes the use of a Seahorse XF Analyzer to measure the Oxygen Consumption Rate (OCR), a key indicator of mitochondrial respiration, in cells treated with Riboflavin Tetrabutyrate.

Materials:

-

Cultured cells seeded in a Seahorse XF cell culture plate

-

Riboflavin Tetrabutyrate

-

Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

-

Seahorse XF Calibrant

-

Mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A)

-

Seahorse XF Analyzer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a Seahorse XF cell culture plate and allow them to adhere overnight.

-

Treat the cells with the desired concentrations of Riboflavin Tetrabutyrate for the specified duration.

-

-

Assay Preparation:

-

Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

-

On the day of the assay, replace the culture medium with pre-warmed Seahorse XF Base Medium and incubate in a non-CO2 incubator at 37°C for 1 hour.

-

Load the mitochondrial stress test compounds into the appropriate ports of the hydrated sensor cartridge.

-

-

Seahorse XF Analysis:

-

Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge.

-

Replace the calibrant plate with the cell culture plate.

-

Run the mitochondrial stress test protocol, which involves sequential injections of oligomycin, FCCP, and rotenone/antimycin A, while measuring OCR at specified time points.

-

-

Data Analysis:

Measurement of Reactive Oxygen Species (ROS)

This protocol details a method for quantifying intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Materials:

-

Cultured cells treated with Riboflavin Tetrabutyrate

-

DCFH-DA probe

-

Phosphate-buffered saline (PBS)

-

Oxidative stress inducer (e.g., H2O2) as a positive control

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Cell Treatment:

-

Treat cells with Riboflavin Tetrabutyrate for the desired time.

-

Include a positive control group treated with an oxidative stress inducer.

-

-

Probe Loading:

-

Wash the cells with PBS.

-

Incubate the cells with DCFH-DA solution (typically 5-10 µM in serum-free medium) for 30-60 minutes at 37°C in the dark.

-

-

Fluorescence Measurement:

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm) or a flow cytometer.

-

-

Data Analysis:

-

Quantify the relative ROS levels by comparing the fluorescence intensity of the treated groups to the control group.

-

Assessment of Lipid Peroxidation

This protocol describes the measurement of malondialdehyde (MDA), a major product of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay.

Materials:

-

Cell or tissue lysates from subjects treated with Riboflavin Tetrabutyrate

-

Thiobarbituric acid (TBA) reagent

-

Trichloroacetic acid (TCA)

-

Butylated hydroxytoluene (BHT) to prevent further oxidation

-

MDA standard

-

Spectrophotometer or fluorescence microplate reader

Procedure:

-

Sample Preparation:

-

Homogenize cell or tissue samples in a lysis buffer containing BHT.

-

Precipitate proteins by adding TCA and centrifuge to collect the supernatant.

-

-

TBARS Reaction:

-

Add TBA reagent to the supernatant.

-

Heat the mixture at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.

-

Cool the samples on ice to stop the reaction.

-

-

Measurement:

-

Measure the absorbance of the MDA-TBA adduct at ~532 nm using a spectrophotometer or the fluorescence using a microplate reader.

-

-

Quantification:

Conclusion and Future Directions

Riboflavin Tetrabutyrate stands as a promising molecule with the potential to enhance cellular metabolism and protect against oxidative stress. Its lipophilic nature offers a significant advantage over its parent compound, riboflavin, in terms of cellular delivery. The quantitative data, though still emerging, supports its role in modulating lipid metabolism and reducing markers of oxidative damage. The provided experimental protocols offer a framework for researchers to further investigate the intricate mechanisms of RTB and to quantify its effects on various cellular processes.

Future research should focus on obtaining more direct quantitative data on the impact of RTB on cellular ATP production and mitochondrial respiration in various cell types. Furthermore, detailed pharmacokinetic and pharmacodynamic studies are needed to fully elucidate its uptake, conversion to active metabolites, and in vivo efficacy. A deeper understanding of the gene expression changes induced by RTB will also provide valuable insights into its broader metabolic effects. Such studies will be crucial for translating the potential of Riboflavin Tetrabutyrate into effective therapeutic strategies for a range of metabolic and neurodegenerative diseases.[17]

References

- 1. Structure and transport mechanism of human riboflavin transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Emerging roles for riboflavin in functional rescue of mitochondrial β-oxidation flavoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measuring bioenergetics in T cells using a Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oaepublish.com [oaepublish.com]

- 5. Effect of chronic administration of riboflavin 2',3',4',5'-tetrabutyrate on the hepatic enzymes of fatty acid oxidation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Riboflavin Responsive Mitochondrial Dysfunction in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of deficiency or supplementation of riboflavin on energy metabolism: a systematic review with preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mitochondrial function and toxicity: role of the B vitamin family on mitochondrial energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. cpu.edu.cn [cpu.edu.cn]

- 12. Effects of riboflavin-2', 3', 4', 5'-tetrabutyrate on platelet function and plasma lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. agilent.com [agilent.com]

- 14. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Riboflavin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 17. mdpi.com [mdpi.com]

Riboflavin tetrabutyrate vs. Riboflavin: key differences.

The previous searches have yielded some valuable information. I have found data on the chemical properties and solubility of both compounds. I also found a patent document mentioning that riboflavin tetrabutyrate is hydrolyzed by duodenal juice and that its total riboflavin blood levels peak more than 12 hours after injection, with 30-40% excretion in urine within 24 hours. For riboflavin, I found pharmacokinetic data from a human study, including a half-life of absorption of 1.1 hours and a maximum absorption of 27 mg from a single dose.

However, I am still missing direct comparative quantitative data for Cmax, Tmax, and bioavailability for riboflavin versus riboflavin tetrabutyrate from the same study. The information for riboflavin tetrabutyrate is somewhat qualitative ("peak more than 12 hours"). To create the requested structured tables, I need more precise figures.

Furthermore, while I have a general understanding of the metabolic conversion of riboflavin to FMN and FAD, a more detailed, visually representable pathway for the conversion of riboflavin tetrabutyrate back to riboflavin is still needed for the Graphviz diagram.

Finally, the experimental protocols are still not detailed enough. The patent provides a high-level description of a hydrolysis experiment, but a step-by-step protocol suitable for a technical guide is missing. Similarly, for pharmacokinetic studies, I need more specifics on the study design, animal models (if any), dosing, and analytical methods used.

Therefore, the next steps will focus on finding this missing quantitative and detailed information.The previous searches have provided some key pieces of information. I found a study detailing the pharmacokinetics of oral riboflavin in humans, which gives me Cmax, Tmax, and bioavailability data for riboflavin. For riboflavin tetrabutyrate, a patent indicates a Tmax of over 12 hours and 30-40% urinary excretion within 24 hours, but this is not as precise as the data for riboflavin and lacks Cmax and bioavailability figures from a direct comparative study. I have also found several diagrams of the riboflavin metabolic pathway, which will be useful for creating the Graphviz visualization. However, a specific, detailed diagram illustrating the initial hydrolysis of riboflavin tetrabutyrate to riboflavin is still missing. Regarding experimental protocols, I have found general descriptions of methods for riboflavin analysis (HPLC, fluorimetry) and a high-level overview of a hydrolysis experiment. What's still missing are detailed, step-by-step protocols for a comparative in vivo pharmacokinetic study and an in vitro enzymatic hydrolysis assay that would be suitable for a technical guide. I need to focus my next steps on finding a direct comparative pharmacokinetic study of riboflavin and riboflavin tetrabutyrate to get the quantitative data for the tables and more detailed experimental protocols. I will also search for information on the specific enzymes responsible for the hydrolysis of riboflavin tetrabutyrate to refine the metabolic pathway diagram.I have gathered some important information but still have some gaps. I found detailed HPLC protocols for measuring riboflavin in plasma, which will be very useful for the "Experimental Protocols" section. I also found references to the enzymatic hydrolysis of ester prodrugs by intestinal esterases, which supports the metabolic pathway of riboflavin tetrabutyrate. I have also gathered some information on the DOT language for creating the Graphviz diagrams.

However, I am still missing a direct, head-to-head comparative study of the pharmacokinetics of riboflavin and riboflavin tetrabutyrate that provides the specific Cmax, Tmax, and bioavailability data needed for the quantitative comparison table. The information I have for riboflavin tetrabutyrate's pharmacokinetics is still largely qualitative.

Additionally, while I know that intestinal esterases are responsible for the hydrolysis of riboflavin tetrabutyrate, I lack a specific, detailed protocol for an in vitro enzymatic hydrolysis assay tailored to this compound.

Finally, to create a comprehensive and accurate DOT script for the metabolic pathway, I need to confirm the specific intestinal esterases involved in the hydrolysis of riboflavin tetrabutyrate and find a clearer, more detailed representation of this initial conversion step.

My next steps will therefore focus on these missing pieces of information. I will perform more targeted searches for a direct comparative pharmacokinetic study, a detailed in vitro hydrolysis protocol for riboflavin tetrabutyrate, and more specific information on the enzymes involved in its metabolism.## Riboflavin Tetrabutyrate vs. Riboflavin: An In-depth Technical Guide for Researchers

A comprehensive analysis of the chemical, pharmacokinetic, and metabolic differences between riboflavin and its lipid-soluble prodrug, riboflavin tetrabutyrate, tailored for researchers, scientists, and drug development professionals.

This technical guide delves into the core distinctions between riboflavin (Vitamin B2) and its derivative, riboflavin tetrabutyrate. By examining their fundamental properties and metabolic fates, this document provides a critical resource for professionals engaged in pharmaceutical research and development.

Core Physicochemical and Pharmacokinetic Differences

Riboflavin is a water-soluble vitamin essential for a multitude of metabolic pathways. However, its therapeutic efficacy can be hampered by its limited solubility and absorption. Riboflavin tetrabutyrate, a lipophilic prodrug, has been synthesized to circumvent these limitations, offering improved bioavailability and sustained plasma concentrations.

The key distinctions in their chemical and pharmacokinetic profiles are summarized below.

| Property | Riboflavin | Riboflavin Tetrabutyrate |

| Chemical Formula | C₁₇H₂₀N₄O₆ | C₃₃H₄₄N₄O₁₀ |

| Molar Mass | 376.36 g/mol | 656.72 g/mol |

| Solubility | Sparingly soluble in water | Soluble in organic solvents and oils |

| Bioavailability | Saturable absorption, approx. 60% from food.[1] | Higher and more sustained than riboflavin |

| Peak Plasma Conc. (Tₘₐₓ) | ~1.1 hours after oral administration.[2][3] | > 12 hours after intramuscular injection |

| Urinary Excretion | Rapid | Slower, with 30-40% excreted within 24 hours |

Metabolic Pathways: A Visual Comparison

The metabolic journey of these two compounds diverges significantly at the point of absorption and initial processing. Riboflavin is directly absorbed, whereas riboflavin tetrabutyrate must first undergo hydrolysis to release the active riboflavin molecule.

Absorption and Metabolism of Riboflavin

Riboflavin is absorbed in the upper small intestine through a saturable, carrier-mediated transport system. Once absorbed, it is converted into its active coenzyme forms, flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are crucial for cellular respiration and other metabolic processes.

Hydrolysis and Bioactivation of Riboflavin Tetrabutyrate

As a prodrug, riboflavin tetrabutyrate is designed to be enzymatically cleaved in the body to release riboflavin. This hydrolysis is primarily carried out by non-specific esterases present in the intestine and other tissues.[4][5][6] This process allows for a slower, more sustained release of riboflavin into the bloodstream.

Below are Graphviz diagrams illustrating these distinct metabolic pathways.

Experimental Protocols

In Vitro Enzymatic Hydrolysis of Riboflavin Tetrabutyrate

Objective: To determine the rate and extent of riboflavin tetrabutyrate hydrolysis to riboflavin by intestinal enzymes.

Materials:

-

Riboflavin tetrabutyrate

-

Rat or human intestinal microsomes or a commercially available esterase solution (e.g., pancreatin)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

HPLC system with a C18 column and a fluorescence detector

Procedure:

-

Prepare a stock solution of riboflavin tetrabutyrate in a suitable organic solvent (e.g., acetonitrile).

-

Prepare the incubation mixture containing phosphate buffer (pH 7.4) and the intestinal enzyme preparation.

-

Pre-incubate the enzyme mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding a small volume of the riboflavin tetrabutyrate stock solution to the pre-warmed enzyme mixture.

-

At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing a stopping agent (e.g., a denaturing acid).

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the concentrations of riboflavin tetrabutyrate and liberated riboflavin using a validated HPLC method.

In Vivo Pharmacokinetic Study in a Rat Model

Objective: To compare the pharmacokinetic profiles of riboflavin and riboflavin tetrabutyrate after oral administration to rats.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Riboflavin

-

Riboflavin tetrabutyrate

-

Vehicle for oral administration (e.g., corn oil for riboflavin tetrabutyrate, water for riboflavin)

-

Blood collection supplies (e.g., heparinized tubes)

-

Centrifuge

-

HPLC system for riboflavin analysis in plasma

Procedure:

-

Fast the rats overnight with free access to water.

-

Divide the rats into two groups: one receiving riboflavin and the other receiving an equimolar dose of riboflavin tetrabutyrate.

-

Administer the compounds by oral gavage.

-

Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing).

-

Centrifuge the blood samples to obtain plasma.

-

Store the plasma samples at -80°C until analysis.

-

Determine the concentration of total riboflavin in the plasma samples using a validated HPLC method with fluorescence detection.[7][8][9][10]

-

Calculate pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, and AUC for both groups and perform statistical analysis to compare the two compounds.

Conclusion

Riboflavin tetrabutyrate demonstrates significant advantages over riboflavin in terms of its physicochemical properties and pharmacokinetic profile. Its lipid solubility facilitates enhanced absorption and a prolonged release of the active vitamin, leading to more sustained plasma concentrations. These characteristics make riboflavin tetrabutyrate a promising candidate for therapeutic applications where sustained high levels of riboflavin are beneficial. The experimental protocols provided herein offer a framework for the continued investigation and comparison of these two important compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetics of orally and intravenously administered riboflavin in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Esterase activity able to hydrolyze dietary antioxidant hydroxycinnamates is distributed along the intestine of mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Retinyl ester hydrolytic activity associated with human intestinal brush border membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Studies on vitamin A esterase. 4. The hydrolysis and synthesis of vitamin A esters by rat intestinal mucosae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. Rapid determination of vitamin B₂ (riboflavin) in plasma by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Bioavailability of Riboflavin Tetrabutyrate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Riboflavin, or vitamin B2, is a crucial water-soluble vitamin that serves as a precursor for the coenzymes flavin adenine dinucleotide (FAD) and flavin mononucleotide (FMN). These flavocoenzymes are essential for a multitude of metabolic pathways, including cellular respiration, fatty acid oxidation, and the metabolism of other B vitamins. However, the clinical application of riboflavin can be limited by its relatively low water solubility and saturable absorption mechanism in the small intestine. To overcome these limitations, more lipophilic derivatives have been synthesized, with riboflavin tetrabutyrate being a prominent example. This technical guide provides a comprehensive overview of the current understanding of the bioavailability of riboflavin tetrabutyrate, focusing on its absorption, metabolism, and pharmacokinetic profile.

Enhanced Lipophilicity and Potential for Improved Bioavailability

Riboflavin tetrabutyrate is a prodrug of riboflavin, where the hydroxyl groups of the ribityl side chain are esterified with butyric acid. This structural modification significantly increases its lipophilicity, which is hypothesized to enhance its absorption and overall bioavailability compared to its parent compound, riboflavin. The increased lipid solubility may allow for absorption through different mechanisms than the carrier-mediated transport system responsible for riboflavin uptake. While direct comparative human pharmacokinetic data is limited in the publicly available scientific literature, the potential for enhanced bioavailability is a key driver for its development and use.

Absorption and Metabolism

The absorption of native riboflavin primarily occurs in the proximal small intestine via a saturable, carrier-mediated process. In contrast, the more lipophilic riboflavin tetrabutyrate is suggested to be absorbed directly through the digestive canal, as indicated by early studies in animal models. Once absorbed, it is presumed that the butyrate esters are hydrolyzed by esterases present in the intestinal mucosa, plasma, and liver, releasing free riboflavin and butyric acid. The liberated riboflavin can then enter the systemic circulation and be transported to various tissues.

The metabolic fate of the released riboflavin follows the well-established pathway of conversion to its active coenzyme forms, FMN and FAD, through the actions of riboflavin kinase and FAD synthetase, respectively. The released butyric acid is a short-chain fatty acid that can be utilized as an energy source by colonocytes or enter the portal circulation.

Pharmacokinetic Data: Riboflavin (for comparison)

Table 1: Pharmacokinetic Parameters of Orally Administered Riboflavin in Healthy Humans [1][2]

| Parameter | Value | Conditions |

| Tmax (Time to Peak Plasma Concentration) | ~1-2 hours | Single oral dose |

| Cmax (Peak Plasma Concentration) | Dose-dependent | Saturable absorption |

| Absorption Half-life | 1.1 hours | Single oral dose |

| Elimination Half-life | ~1.1-1.3 hours | Single oral dose |

| Maximum Single Dose Absorption | ~27 mg | In adults |

| Bioavailability | High from food sources | Approximately 95% from a single meal |

Note: This table summarizes data for riboflavin, not riboflavin tetrabutyrate. The data is intended to provide a comparative context.

Experimental Protocols

Detailed experimental protocols for studying the bioavailability of riboflavin tetrabutyrate are not extensively published. However, based on standard pharmacokinetic study designs for riboflavin and other prodrugs, the following methodologies would be appropriate.

In Vivo Bioavailability Study in Animal Models (e.g., Rats)

-

Animal Model: Male Wistar rats (200-250g) are typically used. Animals are fasted overnight before the study.

-

Drug Administration: A suspension of riboflavin tetrabutyrate in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) is administered orally via gavage. A control group receives an equimolar dose of riboflavin.

-

Blood Sampling: Blood samples (e.g., 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

-

Plasma Preparation: Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes) and stored at -80°C until analysis.

-

Urine and Feces Collection: Animals are housed in metabolic cages for the collection of urine and feces over a 24 or 48-hour period to assess excretion.

-

Sample Analysis: Plasma and urine concentrations of riboflavin and potentially riboflavin tetrabutyrate and its metabolites are determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometric detection.

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life.

In Vitro Hydrolysis Assay

-

Incubation Medium: Riboflavin tetrabutyrate is incubated in various biological matrices, such as simulated gastric fluid, simulated intestinal fluid, rat or human plasma, and liver microsomes or S9 fractions.

-

Reaction Conditions: The incubation is carried out at 37°C with gentle shaking.

-

Sampling: Aliquots are taken at different time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Reaction Termination: The enzymatic reaction is stopped by adding a quenching agent (e.g., acetonitrile or methanol).

-

Analysis: The samples are analyzed by HPLC to quantify the disappearance of the parent compound (riboflavin tetrabutyrate) and the appearance of the metabolite (riboflavin).

Visualizations

Proposed Absorption and Metabolism of Riboflavin Tetrabutyrate

Caption: Hypothesized absorption and initial metabolism of riboflavin tetrabutyrate.

Experimental Workflow for In Vivo Bioavailability Study

Caption: A typical workflow for an in vivo bioavailability study.

Conclusion

Riboflavin tetrabutyrate represents a promising lipophilic prodrug of riboflavin with the potential for enhanced bioavailability. Its increased lipid solubility may facilitate absorption via passive diffusion, bypassing the saturable carrier-mediated transport system of riboflavin. Following absorption, it is likely hydrolyzed by esterases to release active riboflavin. While the theoretical advantages are clear, there is a notable lack of publicly available, detailed in vivo pharmacokinetic studies in humans to definitively quantify the extent of this enhanced bioavailability. Further research, including well-controlled comparative bioavailability studies, is necessary to fully elucidate the pharmacokinetic profile of riboflavin tetrabutyrate and its clinical utility. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers and drug development professionals to design and execute such studies.